Irinotecan Carboxylate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irinotecan Carboxylate Sodium Salt is a derivative of irinotecan, a topoisomerase I inhibitor used primarily in cancer chemotherapy. Irinotecan itself is a water-soluble analogue of camptothecin, a natural compound extracted from the Chinese tree Camptotheca acuminata. The compound is used to treat various cancers, including colorectal and pancreatic cancers .
Mechanism of Action
Target of Action
Irinotecan Carboxylate Sodium Salt, also known as Irinotecan, primarily targets DNA topoisomerase I , a nuclear enzyme involved in DNA replication . This enzyme plays a crucial role in relaxing torsionally strained (supercoiled) DNA, which is essential for DNA replication and transcription .
Mode of Action
Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and ultimately results in cancer cell death .
Biochemical Pathways
Irinotecan has a highly complex metabolism. It is subject to extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products . These processes mediate drug elimination, either through metabolic breakdown or excretion .
Pharmacokinetics
The pharmacokinetics of Irinotecan are characterized by large interindividual variability . The mean systemic clearance and steady-state volume of distribution values are 14.3 l/h/m² and 211 l/m², respectively . The clearance of Irinotecan is mainly biliary (66%) and independent of dose . Both Irinotecan and SN-38 exist in an active lactone form and an inactive carboxylate form, between which an equilibrium exists that depends on the pH and the presence of binding proteins .
Result of Action
The molecular and cellular effects of Irinotecan’s action are primarily due to its inhibition of DNA topoisomerase I, which leads to DNA damage and cell death . This results in the arrest of the cell cycle in the S-G2 phase and ultimately leads to cancer cell death .
Action Environment
The metabolism of Irinotecan is prone to environmental and genetic influences . Genetic variants in the DNA of enzymes and transporters involved in Irinotecan’s metabolism could predict a part of the drug-related toxicity and efficacy of treatment . Patient characteristics, lifestyle, and comedication also influence Irinotecan pharmacokinetics . Other factors, including dietary restriction, are currently being studied .
Biochemical Analysis
Biochemical Properties
Irinotecan Carboxylate Sodium Salt interacts with the enzyme topoisomerase I . It is converted in vivo by carboxylesterase to its active metabolite SN-38, which is 100- to 1000-fold more active compared with Irinotecan itself . This interaction inhibits the re-ligation process of the DNA strands, leading to DNA damage and cell death .
Cellular Effects
The effects of this compound on cells are profound. It interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . It has been shown to have superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .
Molecular Mechanism
The molecular action of this compound occurs by trapping a subset of topoisomerase -1-DNA cleavage complexes . One Irinotecan molecule stacks against the base pairs flanking the topoisomerase-induced cleavage site and poisons (inactivates) the topoisomerase 1 enzyme .
Temporal Effects in Laboratory Settings
The metabolism of this compound is complex and characterized by large interindividual pharmacokinetic variability . The conversion of Irinotecan lactone to carboxylate within the circulation is rapid, with an initial half-life of between 9 and 14 min .
Dosage Effects in Animal Models
In animal models, the anti-tumor effects of this compound were markedly superior to those of the CPT-11 injection group in all four xenograft models
Metabolic Pathways
This compound undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter . These proteins are present on the bile canalicular membrane and play a significant role in the elimination of the drug .
Subcellular Localization
It is known that the active form of the drug, SN-38, interacts with the enzyme topoisomerase I, which is located in the cell nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Irinotecan Carboxylate Sodium Salt can be synthesized through the reaction of irinotecan with sodium hydroxide. The process involves the hydrolysis of the lactone ring of irinotecan to form the carboxylate salt. This reaction typically occurs under basic conditions and can be facilitated by heating .
Industrial Production Methods
Industrial production of irinotecan and its derivatives, including this compound, involves large-scale synthesis using similar hydrolysis reactions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Irinotecan Carboxylate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: Conversion of the lactone ring to the carboxylate form.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, although they are less common in standard applications.
Substitution: Replacement of functional groups, often used in the synthesis of derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or other strong bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The primary product of these reactions is the carboxylate form of irinotecan, which retains the anticancer properties of the parent compound .
Scientific Research Applications
Irinotecan Carboxylate Sodium Salt is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of camptothecin derivatives.
Biology: Investigating the biological effects of topoisomerase I inhibitors on cellular processes.
Medicine: Developing and testing new cancer therapies, particularly for colorectal and pancreatic cancers.
Industry: Producing pharmaceutical formulations for clinical use
Comparison with Similar Compounds
Similar Compounds
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
9-Aminocamptothecin: A camptothecin derivative with similar anticancer properties.
9-Nitrocamptothecin: Another derivative used in cancer treatment.
Uniqueness
Irinotecan Carboxylate Sodium Salt is unique due to its water solubility and the ability to be converted into its active form, SN-38, which is significantly more potent. This makes it a valuable compound in cancer chemotherapy, offering a balance between efficacy and manageable side effects .
Properties
IUPAC Name |
sodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQEGIYKWOXLC-WAQYZQTGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N4NaO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.